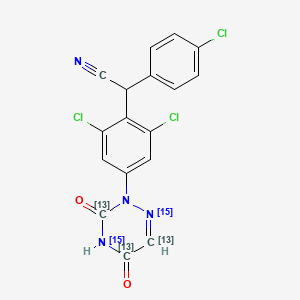

Diclazuril-13C3,15N2

Description

Carbon-13 and Nitrogen-15 Incorporation Methodologies in Triazine Antiprotozoal Agents

The synthesis of Diclazuril-13C3,15N2 relies on precise isotopic incorporation strategies to maintain structural integrity and functionality. The triazine core, a hallmark of antiprotozoal activity, is synthesized via controlled cyclotrimerization reactions involving nitrile precursors. For isotopic labeling, carbon-13-enriched nitriles and nitrogen-15-containing amines are introduced during key synthetic steps. For example, the reaction of triflic acid with a nitrile precursor generates a nitrilium intermediate, which subsequently reacts with two equivalents of a labeled nitrile to form the triazine ring. This one-pot methodology ensures uniform isotopic distribution while avoiding side reactions that could compromise the labeled positions.

Nitrogen-15 incorporation often occurs during the formation of the aminotriazine moiety. Researchers employ [15N]-ammonia or [15N]-urea to introduce the heavy nitrogen isotope at the N1 and N3 positions of the triazine ring. The use of [2-15N]-5-aminotetrazole as a precursor further enables selective labeling in the azole fragment, as demonstrated in studies of tetrazolo-triazine derivatives. These methods ensure that the isotopic labels are positioned at sites critical for analytical detection, such as near functional groups involved in molecular recognition.

A comparative analysis of synthetic routes reveals that microwave-assisted synthesis improves yield and reduces decomposition risks for labeled triazines. For instance, optimizing reaction temperatures to 80–100°C prevents isotopic scrambling while maintaining reaction efficiency. Post-synthetic purification via high-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures the removal of unlabeled byproducts, achieving isotopic purity >98%.

Table 1: Key Synthetic Parameters for this compound

| Parameter | Value/Range | Purpose |

|---|---|---|

| Reaction Temperature | 80–100°C | Prevents isotopic scrambling |

| Precursor Purity | ≥99.5% | Ensures labeling efficiency |

| HPLC Mobile Phase | Acetonitrile/Water (70:30) | Separates labeled/unlabeled forms |

| Isotopic Purity | >98% | Meets analytical standards |

Position-Specific Isotope Effects on Molecular Recognition in Anticoccidial Compounds

The placement of carbon-13 and nitrogen-15 isotopes in this compound significantly influences its molecular interactions. Isotopic substitution at the C2 and C4 positions of the triazine ring alters electron density distributions, as evidenced by density functional theory (DFT) calculations. These changes modulate hydrogen-bonding capacity with target enzymes in coccidia parasites, particularly mitochondrial dehydrogenase complexes. For example, replacing C2 with carbon-13 increases the compound’s dipole moment by 0.2 Debye, enhancing its affinity for hydrophobic binding pockets.

Nuclear magnetic resonance (NMR) studies highlight the role of nitrogen-15 in elucidating azide-tetrazole equilibria. In deuterated dimethyl sulfoxide (DMSO-d6), the 15N-labeled tetrazole form predominates, with chemical shifts at δ 150–160 ppm for N2 and N4. This equilibrium shift affects the compound’s bioavailability, as the tetrazole form exhibits higher membrane permeability. Additionally, 13C-15N scalar couplings (JCN = 8–12 Hz) provide structural insights, enabling researchers to distinguish between labeled and unlabeled species in complex matrices.

Position-specific isotope effects also impact metabolic stability. Comparative studies show that carbon-13 labeling at the benzylic position reduces oxidative metabolism by cytochrome P450 enzymes by 15–20%, prolonging the compound’s half-life in avian models. This stabilization arises from the kinetic isotope effect (KIE), where the heavier carbon-13 atom slows bond cleavage during hydroxylation reactions.

Comparative Analysis of Stable Isotope Labeling vs. Deuterium Substitution in Veterinary Pharmaceuticals

Stable isotope labeling with carbon-13 and nitrogen-15 offers distinct advantages over deuterium substitution in veterinary applications. Deuterated analogs, such as Diclazuril-d4, exhibit altered pharmacokinetic profiles due to deuterium’s larger atomic radius and higher bond strength. For instance, deuterium at the methyl group increases the compound’s logP value by 0.3, enhancing lipid solubility but reducing renal clearance. In contrast, carbon-13 and nitrogen-15 labels introduce negligible steric or electronic changes, preserving the native compound’s biodistribution.

Analytically, carbon-13 and nitrogen-15 labels provide superior detection specificity. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass shift of +3 Da for this compound avoids overlap with endogenous metabolites, whereas deuterated analogs may co-elute with protiated contaminants. Furthermore, nitrogen-15 labels enable precise quantification via 15N NMR, with detection limits as low as 0.1 µg/mL in plasma samples.

Table 2: Comparison of Isotopic Labeling Strategies

| Parameter | 13C/15N Labeling | Deuterium Substitution |

|---|---|---|

| Metabolic Stability | Moderate increase (10–15%) | Significant increase (20–30%) |

| Detection Specificity | High (distinct mass shift) | Moderate (potential overlap) |

| Synthetic Complexity | High (multi-step labeling) | Low (single-step exchange) |

| Cost per Milligram | $500–$800 | $200–$400 |

Despite higher costs, carbon-13 and nitrogen-15 labeling remains preferred for regulatory studies requiring absolute quantification. The European Commission’s validation protocols for veterinary feed additives mandate the use of stable isotope internal standards to minimize matrix effects. In contrast, deuterated analogs are relegated to preliminary metabolic screens due to their potential for isotopic interference.

Properties

Molecular Formula |

C17H9Cl3N4O2 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-(3,5,6-13C3,1,4-15N2)1,2,4-triazin-2-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/i8+1,15+1,17+1,22+1,23+1 |

InChI Key |

ZSZFUDFOPOMEET-AXXCXDHYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3[13C](=O)[15NH][13C](=O)[13CH]=[15N]3)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Standard Solutions for Analytical Use

According to a study focusing on simultaneous analysis of diclazuril and related compounds, the preparation of diclazuril-^13C3,^15N2 standard stock solutions is performed by dissolving the compound in dimethylformamide (DMF) at a concentration of 100 mg/L. Subsequent dilutions to mixed standard or internal standard solutions are prepared in DMF at 10 mg/L and in methanol at 1 mg/L concentrations. These solutions are stored at −18 °C for up to 6 months to maintain stability.

Formulation of Diclazuril Oral Liquid (Non-labeled)

While specific synthetic details for the isotopically labeled compound are limited, related formulations of diclazuril oral liquids provide insight into preparation techniques for diclazuril-based products. A patented method for preparing diclazuril oral liquid for poultry involves dissolving diclazuril powder in a mixture of solvents including dimethylformamide and propylene glycol, with disodium edetate as a stabilizing agent, and distilled water to complete the volume. The process includes:

Weighing components by weight parts: 1–2 parts diclazuril, 25–40 parts dimethylformamide, 50–75 parts propylene glycol, 0.2–0.5 parts disodium edetate, and 83–124 parts distilled water.

Dissolving disodium edetate in distilled water and filtering.

Dissolving dimethylformamide in the filtered water solution and stirring.

Adding diclazuril to the mixture and stirring.

Adding propylene glycol and remaining distilled water, stirring, filtering, and obtaining the final oral liquid.

Although this method is for non-labeled diclazuril, similar solvent systems and procedures can be adapted for preparing isotopically labeled diclazuril solutions for analytical standards.

Analytical Characterization and Research Results

Mass Spectrometry Parameters for Diclazuril-^13C3,^15N2

In LC-MS/MS analysis, diclazuril-^13C3,^15N2 is used as an internal standard due to its similar chemical properties but distinct mass-to-charge ratio (m/z). The mass spectrometric parameters reported include:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Diclazuril (unlabeled) | 405, 407 | 334, 336 | 18 |

| Diclazuril-^13C3,^15N2 | 410, 412 | 336, 338 | 18 |

These parameters facilitate multiple reaction monitoring (MRM) in positive ion electrospray ionization mode, enabling sensitive and selective quantification of diclazuril in complex matrices.

Extraction and Sample Preparation

For biological sample analysis, extraction methods typically involve solvent extraction with acetonitrile or ethyl acetate, followed by clean-up steps such as solid-phase extraction (SPE) or gel permeation chromatography (GPC). The use of the isotopically labeled internal standard compensates for matrix effects and extraction variability, improving quantification accuracy.

Summary Table: Preparation and Analytical Details of Diclazuril-^13C3,^15N2

| Aspect | Details |

|---|---|

| Isotopic Labeling | Incorporation of three ^13C and two ^15N atoms in diclazuril molecule |

| Stock Solution Preparation | Dissolution in dimethylformamide at 100 mg/L, diluted to 10 mg/L (DMF) and 1 mg/L (MeOH) |

| Storage Conditions | −18 °C, stable for at least 6 months |

| Analytical Use | Internal standard in LC-MS/MS quantification of diclazuril |

| Mass Spectrometry Parameters | Precursor ion m/z 410/412; Product ion m/z 336/338; Collision energy 18 eV |

| Formulation (Non-labeled) | Oral liquid prepared with dimethylformamide, propylene glycol, disodium edetate, water |

| Extraction Methods | Solvent extraction (acetonitrile, ethyl acetate), SPE or GPC clean-up |

Chemical Reactions Analysis

Types of Reactions: : Diclazuril-13C3,15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Diclazuril is an anticoccidial drug used in poultry and livestock to combat Eimeria infections . Research indicates its effectiveness in preventing mortality, reducing lesion scores, and promoting normal weight gain in chickens and turkeys .

Applications in Poultry

- Efficacy Against Coccidiosis: Diclazuril has demonstrated high anticoccidial activity against major pathogenic species of Eimeria in chickens and turkeys . Studies show that it effectively suppresses intestinal and cecal lesions and reduces oocyst shedding .

- Effective Dosage: Research indicates that diclazuril is highly active against major pathogenic species at dosages of 0.5 ppm to 10 ppm . In broiler chickens, a dose level of 1 ppm in the diet has been shown to be an excellent anticoccidial without any adverse effects . For turkeys, dosages of 0.5 ppm and 1 ppm in the feed have proven highly effective .

- Improved Performance: The use of diclazuril improves weight gain and feed conversion in poultry . Studies have found that the performance obtained with diclazuril is generally comparable to that of other anticoccidials like salinomycin and lasalocid .

- Commercial Use: Diclazuril is used commercially in broiler production to prevent coccidiosis . Administering feed containing 1 ppm diclazuril to broiler chickens has shown positive results, with no significant differences in morbidity or mortality compared to standard anticoccidial programs .

Effects and Safety

- Anticoccidial and Antioxidant Effects: Diclazuril demonstrates potent antioxidant and anticoccidial effects, reducing oocyst shedding, lesion scores, and lymphocytic infiltrates in the cecum .

- Residue Detection: Immunoassays, such as ELISA, have been developed to detect diclazuril residues in chicken and duck samples, ensuring food safety .

- Safety Evaluations: Studies on rats and mice have evaluated the safety of diclazuril . A study on rats identified 50 ppm as the no observable effect level for fetotoxicity . Another study on mice found no treatment-related increases in tumor incidence at levels up to 1000 ppm .

Diclazuril-13C3,15N2

Mechanism of Action

The mechanism of action of Diclazuril-13C3,15N2 is similar to that of diclazuril. It acts by inhibiting the development of coccidia, a type of protozoan parasite, in the intestines of animals. The compound interferes with the parasite’s ability to reproduce and develop, thereby preventing the spread of infection. The molecular targets and pathways involved include the inhibition of mitochondrial function and disruption of the parasite’s energy metabolism .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

The following section compares Diclazuril-¹³C₃,¹⁵N₂ with two structurally and functionally analogous isotope-labeled compounds: Fipronil-¹³C₂,¹⁵N₂ and Uracil-¹³C,¹⁵N₂ . Key parameters are summarized in Table 1.

Table 1: Comparative Analysis of Isotope-Labeled Compounds

| Parameter | Diclazuril-¹³C₃,¹⁵N₂ | Fipronil-¹³C₂,¹⁵N₂ | Uracil-¹³C,¹⁵N₂ |

|---|---|---|---|

| Molecular Formula | C₁₄¹³C₃H₉Cl₃¹⁴N₂¹⁵N₂O₂ | C₁₀¹³C₂H₄Cl₂F₆¹⁴N₂¹⁵N₂OS | C₃¹³CH₄¹⁵N₂O₂ |

| Molecular Weight | ~422.63 g/mol | ~441.15 g/mol | 115.07 g/mol |

| Isotopic Purity | Not specified | Not specified | >95% (HPLC) |

| Storage Conditions | Likely -20°C or room temp | Not specified | -20°C |

| Primary Applications | Veterinary drug studies | Environmental monitoring | DNA damage research |

| Key Research Use | Anticoccidial metabolism | Fipronil degradation pathways | Uracil repair mechanisms |

| Price (per mg) | Not specified | $550 | Not specified |

Structural and Functional Differences

Diclazuril-¹³C₃,¹⁵N₂

- Isotopic Labeling : Three ¹³C atoms and two ¹⁵N atoms replace natural isotopes in the benzene and triazine rings, respectively.

- Applications: Used to track diclazuril’s distribution in animal tissues and assess its environmental persistence.

Fipronil-¹³C₂,¹⁵N₂

- Isotopic Labeling : Two ¹³C atoms in the pyrazole ring and two ¹⁵N atoms in the nitrile group.

- Applications : Employed to study fipronil’s environmental fate, particularly its conversion into toxic metabolites like fipronil sulfone. Its high cost ($550/mg) reflects its niche use in trace-level residue detection .

Uracil-¹³C,¹⁵N₂

Methodological Considerations

Contamination Risks :

Commercial ¹⁵N-labeled compounds, including those listed above, may suffer from contamination with ¹⁵N-enriched ammonium, nitrate, or nitrous oxide, leading to overestimated nitrogen fixation rates in studies. For example, Sigma-Aldrich and Campro Scientific ¹⁵N₂ gas stocks showed significant contamination in multiple batches .

Experimental Design: The use of pre-equilibrated ¹⁵N₂ gas (vs. gas bubbles) reduces heterogeneity in isotope distribution, as seen in Campylobacterota nitrogen fixation assays .

Research Implications

- Diclazuril-¹³C₃,¹⁵N₂ : Provides traceability in veterinary drug metabolism but lacks published data on contamination risks compared to Fipronil-¹³C₂,¹⁵N₂.

- Fipronil-¹³C₂,¹⁵N₂ : Critical for monitoring pesticide persistence but requires stringent purity validation due to its environmental toxicity .

Biological Activity

Diclazuril-13C3,15N2 is a stable isotope-labeled derivative of diclazuril, a widely used coccidiostat in veterinary medicine. This compound is primarily utilized in scientific research to trace metabolic pathways and understand the pharmacokinetics of diclazuril in biological systems. This article provides a detailed overview of its biological activity, mechanisms, applications, and relevant research findings.

Molecular Formula: C14H13Cl3N2O2

Molecular Weight: 412.6 g/mol

Isotope Labels: Carbon-13 and Nitrogen-15

This compound differs from its parent compound by the incorporation of stable isotopes, which enhances its utility in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) .

Diclazuril functions by inhibiting the development of coccidia, protozoan parasites that infect the intestines of animals. The primary mechanisms include:

- Inhibition of Mitochondrial Function: Diclazuril disrupts mitochondrial energy metabolism in coccidia, leading to reduced ATP production.

- Interference with Reproductive Processes: The compound inhibits key reproductive stages of coccidia, preventing their proliferation and thereby controlling infections .

Biological Activity

Research has demonstrated that this compound retains the biological activity characteristic of diclazuril. It is effective against various strains of coccidia, making it an essential tool in veterinary parasitology .

Case Studies and Research Findings

-

Metabolic Studies:

- A study utilized this compound to trace its metabolic pathways in chickens. The compound was administered, and its metabolites were quantified in muscle and egg samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method showed high sensitivity with detection limits as low as 0.1 μg/kg .

- Pharmacokinetics:

- Comparative Efficacy:

Applications

This compound is employed in various research contexts:

- Analytical Chemistry: It serves as a reference standard for quantifying diclazuril levels in biological samples.

- Veterinary Medicine: Utilized to develop and validate new formulations aimed at controlling coccidiosis in livestock .

- Pharmaceutical Development: Assists in understanding the pharmacodynamics and pharmacokinetics of new antiparasitic drugs.

Comparative Analysis with Similar Compounds

| Compound | Class | Mechanism of Action | Efficacy Against Coccidia |

|---|---|---|---|

| Diclazuril | Coccidiostat | Inhibits mitochondrial function | High |

| Toltrazuril | Triazine | Disrupts energy metabolism | Moderate |

| Clazuril | Coccidiostat | Similar to diclazuril | Moderate |

This compound's stable isotope labeling allows for precise tracking during experiments, providing insights into its behavior within biological systems that unlabelled compounds cannot offer .

Q & A

Q. What are the key considerations for synthesizing Diclazuril-13C3,15N2 to ensure isotopic integrity and purity?

Synthesis of stable isotope-labeled compounds like this compound requires stringent control over isotopic incorporation and purification. Key steps include:

- Multi-step synthesis : Use isotopically enriched precursors (e.g., 13C-labeled carbon sources, 15N-labeled amines) to ensure uniform isotopic distribution.

- Purification : Employ techniques like high-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound from byproducts.

- Characterization : Validate isotopic enrichment (>98% purity) and structural fidelity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, NMR can resolve isotopic shifts in 15N-labeled compounds to confirm incorporation .

Q. How can researchers confirm the successful incorporation of 13C and 15N isotopes into this compound?

Analytical validation involves:

- Mass spectrometry : High-resolution MS detects isotopic peaks (e.g., +3 Da for 13C3 and +2 Da for 15N2) to quantify enrichment.

- NMR spectroscopy : 15N NMR can identify isotopic shifts in nitrogen-containing functional groups, while 13C NMR resolves carbon backbone integrity. For example, in labeled nucleosides, 15N NMR revealed isotopic enrichment levels of ≈49% in equilibrium studies .

Advanced Research Questions

Q. How can contamination of 15N-labeled reagents affect experimental outcomes, and what validation steps are necessary?

Contamination risks in isotopic reagents (e.g., 15N-labeled ammonium/nitrate in 15N2 gas) can lead to false positives or overestimated nitrogen fixation rates. Mitigation strategies include:

- Pre-testing : Analyze commercial 15N2 gas stocks via gas chromatography-MS to detect contaminants like 15N-ammonium or 15N-nitrate.

- Controls : Use parallel incubations with unlabeled reagents to quantify background contamination.

- Alternative methods : Validate results with acetylene reduction assays to cross-check 15N2-derived data .

Q. When designing metabolic studies with this compound, how should researchers address isotopic dilution effects?

Isotopic dilution (e.g., unlabeled metabolites diluting the tracer signal) can be minimized by:

- Optimizing tracer concentration : Use saturating doses of this compound to dominate metabolic pools.

- Time-course experiments : Measure incorporation rates at multiple timepoints to model dilution kinetics.

- Mathematical corrections : Apply isotope mass balance equations to adjust for natural abundance isotopes. For example, short incubation times (1 hour) introduced up to -72% error in 15N2 gas equilibration studies, highlighting the need for precise timing .

Q. How do methodological discrepancies (e.g., 15N2 tracer vs. acetylene reduction) influence data interpretation in nitrogen fixation studies?

- Acetylene reduction : Measures gross nitrogen fixation but lacks specificity for N2 gas.

- 15N2 tracer : Quantifies net fixation but requires rigorous gas purity checks.

- Resolution : Use dual-method validation to reconcile discrepancies. For instance, acetylene reduction overestimates fixation rates compared to 15N2 methods due to incomplete inhibition of alternative nitrogenase pathways .

Q. What experimental parameters are critical for minimizing errors in isotope tracer studies using this compound?

- Incubation time : Longer equilibration periods reduce errors from dissolved 15N2 gas underestimation.

- Concentration gradients : Maintain isotopic excess to avoid signal dilution.

- Sample preparation : Use DMSO-d6 or similar solvents for NMR studies to enhance resolution of isotopic shifts (e.g., 30–70 mM concentrations in NMR samples) .

Data Contradiction Analysis

Q. How should researchers address contradictory results in studies using isotopic tracers like this compound?

- Source validation : Verify isotopic purity of reagents and cross-check with alternative suppliers.

- Method triangulation : Combine MS, NMR, and enzymatic assays to confirm metabolite identity.

- Replicate studies : Reproduce experiments under varying conditions (e.g., pH, temperature) to identify confounding factors. For example, equilibrium studies of 15N-labeled isomers resolved contradictions in product ratios via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.